molecular formula C12H15N B8679314 N-(Cyclohex-3-en-1-yl)aniline CAS No. 68234-27-5

N-(Cyclohex-3-en-1-yl)aniline

Cat. No. B8679314
M. Wt: 173.25 g/mol
InChI Key: USJHTKGBBPCQGF-UHFFFAOYSA-N
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Patent
US05395971

Procedure details

A stirred mixture containing dioxane (12 mL), 3 mL of cyclohexene, 1 g of 4A Molecular Sieves, and 0.11 mmol of (2,6-dipicolinato)(HMPA)Mo(O)(ONPh) is heated at reflux (ca. 100° C.) under a nitrogen atmosphere while a toluene solution (50 mL) of N-phenyl hydroxylamine (1.26 g, 11.6 mmol) is added dropwise over a 24 hr period. After heating an additional 12-24 hr, the mixture was allowed to cool and the volatiles were removed by evaporation at reduced pressure. Chromatography of the residue over silica gel and elution with pentane afforded phenyl 3-cyclohexenyl amine (>95% one isomer by NMR, GC/MS) in 15-25% yield based on the hydroxylamine. Later fractions contained aniline, azobenzene and azoxybenzene.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
(2,6-dipicolinato)(HMPA)Mo(O)(ONPh)
Quantity
0.11 mmol
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCOCC1.[CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=1.[C:13]1([NH:19]O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[C:7]1([NH:19][CH:13]2[CH2:18][CH2:17][CH:16]=[CH:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
3 mL
Type
reactant
Smiles
C1=CCCCC1
Name
4A
Quantity
1 g
Type
reactant
Smiles
Name
(2,6-dipicolinato)(HMPA)Mo(O)(ONPh)
Quantity
0.11 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)NO
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
ADDITION
Type
ADDITION
Details
is added dropwise over a 24 hr period
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After heating an additional 12-24 hr
Duration
18 (± 6) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation at reduced pressure
WASH
Type
WASH
Details
Chromatography of the residue over silica gel and elution with pentane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1CC=CCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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